1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and an oct-1-en-1-ylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and oct-1-en-1-thiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), is often employed to facilitate the reaction.
Reaction Temperature: The reaction is conducted at a controlled temperature, usually between 0°C and room temperature, to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oct-1-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products
Substitution: Substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes, alcohols.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Pentafluoroiodobenzene: Similar structure but with an iodine atom instead of the oct-1-en-1-ylsulfanyl group.
Pentafluorophenyl isothiocyanate: Contains an isothiocyanate group instead of the oct-1-en-1-ylsulfanyl group.
Bromopentafluorobenzene: Similar structure but with a bromine atom instead of the oct-1-en-1-ylsulfanyl group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
830320-97-3 |
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Molecular Formula |
C14H15F5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C14H15F5S/c1-2-3-4-5-6-7-8-20-14-12(18)10(16)9(15)11(17)13(14)19/h7-8H,2-6H2,1H3 |
InChI Key |
KDQRAHKPWANXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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